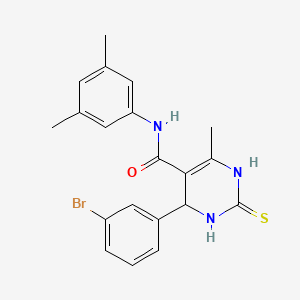
2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile, also known as BAY-11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY-11-7082 is a synthetic compound that was first synthesized in 2001 by Bayer AG. Since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.
作用機序
2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. When activated, NF-κB translocates to the nucleus and activates the transcription of various genes involved in inflammation and cell proliferation. This compound inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and inhibit the growth and proliferation of various cancer cell lines. This compound has also been shown to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent for cancer treatment.
実験室実験の利点と制限
One of the major advantages of 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile is its specificity for NF-κB inhibition. Unlike other inhibitors that target multiple signaling pathways, this compound specifically targets NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. However, one of the limitations of this compound is its potential toxicity. It has been shown to induce apoptosis in non-cancerous cells at high concentrations, highlighting the need for careful dosage optimization in lab experiments.
将来の方向性
There are several potential future directions for research on 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile. One potential area of research is the development of more potent and selective inhibitors of NF-κB. Another potential area of research is the optimization of dosage and administration protocols for this compound to minimize potential toxicity. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound, which could lead to the development of new therapeutic strategies for the treatment of inflammatory and neoplastic diseases.
合成法
The synthesis of 2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile involves the reaction of 4-hydroxybenzaldehyde with tert-butylamine to form 4-tert-butylamino-2-hydroxybenzaldehyde. This intermediate is then reacted with p-toluenesulfonyl chloride to form this compound. The overall synthesis of this compound is a relatively straightforward process, and the compound can be obtained in high yields.
科学的研究の応用
2-((Tert-butyl)sulfonyl)-3-(4-hydroxyphenyl)prop-2-enenitrile has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. NF-κB is also known to be involved in the development of various types of cancer, making this compound a potential therapeutic agent for cancer treatment.
特性
IUPAC Name |
(Z)-2-tert-butylsulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-13(2,3)18(16,17)12(9-14)8-10-4-6-11(15)7-5-10/h4-8,15H,1-3H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOYYUBWGANOQD-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=CC1=CC=C(C=C1)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=C\C1=CC=C(C=C1)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2616536.png)
![(2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616538.png)



![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616545.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2616549.png)

![1-(4-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2616551.png)
![N-(6-Oxabicyclo[3.2.2]nonan-4-yl)prop-2-enamide](/img/structure/B2616553.png)
![N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2616554.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2616556.png)
![1-benzyl-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2616558.png)